tert-Butyl 2-amino-5-bromo-2H-thiazole-3-carboxylate
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Overview
Description
N-Boc-2-Amino-5-bromothiazole is a heterocyclic compound containing both nitrogen and sulfur atoms. It is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical industry. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which enhances its stability and reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Boc-2-Amino-5-bromothiazole can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-bromothiazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding N-Boc-2-Amino-5-bromothiazole with high purity .
Industrial Production Methods: In industrial settings, the synthesis of N-Boc-2-Amino-5-bromothiazole often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products and ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-Boc-2-Amino-5-bromothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Coupling Reactions: Utilize palladium catalysts and boronic acids in the presence of a base like potassium phosphate.
Deprotection Reactions: Employ trifluoroacetic acid or hydrochloric acid in an organic solvent like dichloromethane.
Major Products Formed:
Substitution Reactions: Yield various substituted thiazole derivatives.
Coupling Reactions: Produce biaryl compounds.
Deprotection Reactions: Result in the formation of 2-amino-5-bromothiazole.
Scientific Research Applications
N-Boc-2-Amino-5-bromothiazole has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of N-Boc-2-Amino-5-bromothiazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc protecting group stabilizes the amino group, allowing for selective reactions at the bromine site. Upon deprotection, the free amine can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
2-Amino-5-bromothiazole: Lacks the Boc protecting group, making it more reactive but less stable.
N-Boc-2-Amino-4-chlorothiazole: Similar structure with a chlorine atom instead of bromine, leading to different reactivity and applications.
N-Boc-2-Amino-5-iodothiazole: Contains an iodine atom, which can participate in different coupling reactions compared to bromine.
Uniqueness: N-Boc-2-Amino-5-bromothiazole is unique due to its balanced reactivity and stability, making it a versatile intermediate in organic synthesis. The presence of the Boc protecting group allows for selective reactions and easy deprotection, providing flexibility in synthetic pathways .
Properties
Molecular Formula |
C8H13BrN2O2S |
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Molecular Weight |
281.17 g/mol |
IUPAC Name |
tert-butyl 2-amino-5-bromo-2H-1,3-thiazole-3-carboxylate |
InChI |
InChI=1S/C8H13BrN2O2S/c1-8(2,3)13-7(12)11-4-5(9)14-6(11)10/h4,6H,10H2,1-3H3 |
InChI Key |
IYRVRJUHXNFWMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(SC1N)Br |
Origin of Product |
United States |
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